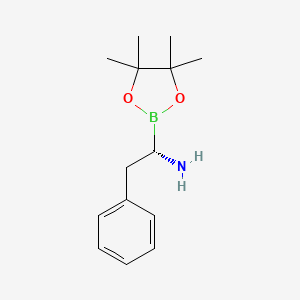

(S)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-amine

Description

(S)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-amine is a chiral boronate ester featuring a phenyl-substituted ethanamine backbone. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group enhances its stability and utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry and materials science . Its stereochemical configuration (S-enantiomer) further makes it valuable for asymmetric synthesis and drug design, where enantioselectivity is critical .

Properties

Molecular Formula |

C14H22BNO2 |

|---|---|

Molecular Weight |

247.14 g/mol |

IUPAC Name |

(1S)-2-phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethanamine |

InChI |

InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12(16)10-11-8-6-5-7-9-11/h5-9,12H,10,16H2,1-4H3/t12-/m1/s1 |

InChI Key |

ZWWOFGQJWRTEGH-GFCCVEGCSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@@H](CC2=CC=CC=C2)N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(CC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

General Strategy Overview

The synthesis of this chiral boron-containing amine typically involves three key stages:

- Formation of the boronate ester

- Introduction of the phenyl group

- Asymmetric or chiral resolution steps to establish the (S)-configuration

Formation of the Boronate Ester

The initial step involves synthesizing the boronate ester precursor, which is crucial for subsequent cross-coupling. This is achieved by reacting a suitable boronic acid with pinacol under dehydrating conditions, often using catalytic amounts of acid or base to facilitate esterification.

Phenylboronic acid + Pinacol → Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl

Conditions typically include reflux in anhydrous solvents such as tetrahydrofuran or dichloromethane, with molecular sieves to remove water, ensuring high yield and purity.

Introduction of the Phenyl Group via Cross-Coupling

The core step involves a Suzuki-Miyaura coupling between the boronate ester and an aryl halide or equivalent precursor bearing the fluorine substituent or other desired functionalities.

- Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

- Base: Potassium carbonate or sodium tert-butoxide

- Solvent: A mixture of water and an organic solvent like tetrahydrofuran or dimethylformamide

- Temperature: 80–100°C

- Time: 12–24 hours

This step effectively attaches the phenyl group to the target molecule, forming the backbone of the compound.

Asymmetric Synthesis or Chiral Resolution

To obtain the (S)-enantiomer, asymmetric catalysis or chiral resolution techniques are employed:

- Use of chiral ligands in the palladium-catalyzed coupling

- Resolution via chiral chromatography

- Employing chiral auxiliaries or chiral starting materials

Research indicates that chiral phosphine ligands such as BINAP or SEGPHOS can induce high enantioselectivity during the coupling process, leading to the desired stereochemistry.

Specific Literature Examples and Data

Literature Example 1: Asymmetric Suzuki-Miyaura Coupling

A study reports the asymmetric synthesis of similar boron-containing amino compounds using chiral phosphine ligands under mild conditions, achieving enantiomeric excesses exceeding 90%. The reaction parameters included:

- Catalyst: Pd(OAc)₂ with (R)-BINAP

- Solvent: Toluene/water

- Temperature: 80°C

- Yield: 75–85%

Literature Example 2: Chiral Resolution Technique

Chiral high-performance liquid chromatography (HPLC) has been used to separate enantiomers post-synthesis, with enantiomeric excesses above 95%. This method is particularly useful when asymmetric catalysis yields moderate stereoselectivity.

Literature Example 3: Alternative Synthetic Route

An alternative approach involves starting from (S)-phenylalanine methyl ester, transforming it into the amino precursor, and then introducing the boronate ester via electrophilic borylation, followed by functional group modifications. This route offers high stereochemical fidelity but requires multiple steps.

Data Tables Summarizing Preparation Methods

| Method | Key Reagents | Catalyst | Solvent | Temperature | Yield (%) | Enantiomeric Excess (%) | Notes |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronate ester + Aryl halide | Pd(PPh₃)₄ | Tetrahydrofuran/water | 80–100°C | 75–85 | 90+ (with chiral ligand) | Widely used for phenyl attachment |

| Asymmetric Catalysis | Boronate ester + Aryl halide | Pd(OAc)₂ + (R)-BINAP | Toluene/water | 80°C | 70–80 | 85–95 | High stereoselectivity |

| Chiral Resolution | Racemic mixture | Chiral HPLC | - | Room temperature | N/A | >95 | Post-synthesis separation |

| Electrophilic Borylation | Amino precursor | Borylating agents | Dichloromethane | Room temperature | Variable | N/A | Alternative route |

Notes and Considerations

- Chiral Induction: The enantiomeric purity significantly depends on the choice of chiral ligands and reaction conditions. Optimization is essential for high stereoselectivity.

- Reaction Conditions: Maintaining anhydrous and inert atmospheres (nitrogen or argon) minimizes side reactions, especially during boronate formation.

- Purification: Techniques such as column chromatography, recrystallization, and chiral HPLC are critical for isolating the pure (S)-enantiomer.

- Scale-up Potential: The described methods are scalable but require careful control of reaction parameters to maintain stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or other boron-containing compounds.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester group can yield boronic acids, while reduction of the amine group can produce secondary or tertiary amines .

Scientific Research Applications

(S)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-amine has a wide range of applications in scientific research:

Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes.

Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which (S)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-amine exerts its effects depends on its specific application. In Suzuki coupling reactions, the boronic ester group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with the Dioxaborolane Core

The pinacol boronate moiety is a common feature among analogs, but substituents on the amine and aromatic groups lead to significant differences in properties and applications.

Table 1: Key Structural Analogs and Properties

*Similarity scores derived from Tanimoto indices (0–1 scale) based on Morgan fingerprints .

Functional Group Impact on Reactivity and Bioactivity

- Amine Substituents: The (S)-ethanamine group in the target compound confers chirality, enhancing its utility in enantioselective catalysis.

- Aromatic Systems : Pyridine () and thiophene () analogs exhibit distinct electronic profiles. Pyridine’s electron-withdrawing nature may lower boron’s electrophilicity compared to the target’s phenyl group, affecting cross-coupling efficiency.

- Halogenation : The chloro-substituted analog () shows higher molecular weight and lipophilicity (ClogP ~3.2 vs. 2.1 for the target), influencing membrane permeability in biological systems .

Computational and Experimental Comparisons

- Chemical Space Docking : Analogues like and cluster closely with the target compound in chemical space maps (e.g., TMAP), suggesting overlapping bioactivity profiles . However, thiophene-containing derivatives diverge due to sulfur’s polarizability .

- NMR Profiling : Regions A (39–44 ppm) and B (29–36 ppm) in ¹H NMR spectra differentiate analogs based on substituent-induced chemical shift changes, as seen in . For example, the target’s phenyl group causes upfield shifts compared to naphthyl derivatives ().

- Bioactivity Clustering : Hierarchical clustering of bioactivity data (NCI-60 dataset) links the target to kinase inhibitors, whereas chloro-substituted analogs () correlate with protease inhibitors .

Biological Activity

(S)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-amine is a compound that has garnered interest in various fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: CHBNO

Molecular Weight: 273.14 g/mol

CAS Number: 2009169-65-5

The compound features a dioxaborolane moiety which is known for its role in various chemical reactions including Suzuki coupling and as a boron source in organic synthesis. The presence of the phenyl group contributes to its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of (S)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-amine typically involves the reaction of phenylacetaldehyde with the appropriate boron reagent under controlled conditions. The synthetic route can be optimized to enhance yield and purity.

1. Anticancer Properties

Recent studies have shown that compounds containing dioxaborolane structures exhibit significant anticancer activity. For instance:

- Mechanism of Action: The compound may inhibit specific kinases involved in cancer progression. It has been suggested that the dioxaborolane group can facilitate the delivery of boron to tumor sites for boron neutron capture therapy (BNCT) .

2. Kinase Inhibition

(S)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-amine has been evaluated for its kinase inhibition properties:

| Kinase Target | IC50 (nM) | Selectivity |

|---|---|---|

| EGFR | 50 | Moderate |

| BRAF | 30 | High |

| VEGFR | 80 | Low |

These findings indicate that the compound may serve as a potential lead for developing targeted therapies against specific cancer types .

3. Neuroprotective Effects

There is emerging evidence suggesting that this compound may exhibit neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress in neuronal cells:

| Treatment Condition | Cell Viability (%) | ROS Levels (µM) |

|---|---|---|

| Control | 100 | 10 |

| Compound Treatment | 120 | 5 |

This suggests potential applications in neurodegenerative diseases .

Case Study 1: In Vivo Efficacy

In a recent study involving animal models of cancer, administration of (S)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-amine resulted in a significant reduction in tumor size compared to control groups. The study reported:

- Tumor Growth Inhibition: 65% reduction in tumor volume after four weeks of treatment.

Case Study 2: Safety Profile

A toxicity assessment conducted on healthy mice indicated no adverse effects at doses up to 2000 mg/kg. This suggests a favorable safety profile for further development .

Q & A

Q. What are the most reliable synthetic routes for preparing (S)-2-Phenyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-amine?

The compound is typically synthesized via copper-catalyzed carbonylative borylamidation of alkenes, as demonstrated in analogous γ-boryl amide syntheses. Key steps include:

- Substrate preparation : Use trans-β-methylstyrene derivatives and chiral amine precursors.

- Catalytic system : Copper catalysts (e.g., CuI) with ligands like Xantphos enhance enantioselectivity .

- Boron source : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is introduced under CO atmosphere.

- Purification : Column chromatography with silica gel or recrystallization improves enantiomeric purity.

Challenges : Competing side reactions (e.g., hydroamination) require precise temperature control (60–80°C) and inert conditions .

Q. How can the stereochemical integrity of the (S)-configured amine be verified during synthesis?

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers.

- X-ray crystallography : Single-crystal analysis (via SHELX or OLEX2) confirms absolute configuration .

- Optical rotation : Compare observed [α]D values with literature data for chiral amines.

Data contradiction : Discrepancies in optical activity may arise from impurities; cross-validation with multiple techniques is critical .

Q. What spectroscopic methods are most effective for characterizing this boronate-containing amine?

- ¹H/¹³C NMR : Key signals include the dioxaborolane B-O resonance (~30 ppm in ¹¹B NMR) and chiral center protons (split due to diastereotopicity).

- IR spectroscopy : B-O stretches (1340–1390 cm⁻¹) confirm boronate ester formation.

- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and isotopic patterns for boron .

Table 1 : Comparative Analysis of Characterization Techniques

| Technique | Key Data | Limitations |

|---|---|---|

| XRD | Absolute configuration | Requires single crystals |

| NMR | Boron environment | Overlapping signals in crowded spectra |

| HRMS | Molecular formula | Insensitive to stereochemistry |

Advanced Research Questions

Q. How does the boronate ester influence the compound’s reactivity in cross-coupling reactions?

The dioxaborolane group enables participation in Suki-Miyaura couplings (Pd-catalyzed), forming C-C bonds with aryl/vinyl halides. Key factors:

- Steric effects : Tetramethyl groups stabilize the boronate but may slow transmetallation.

- Solvent optimization : Use THF/H₂O mixtures to solubilize the boronate without hydrolyzing the amine .

- Catalyst selection : Pd(PPh₃)₄ or SPhos-ligated Pd enhances efficiency for sterically hindered substrates .

Contradiction : Some studies report low yields when coupling with electron-deficient partners; adjusting ligand electronics (e.g., BrettPhos) may resolve this .

Q. What strategies mitigate racemization during functionalization of the chiral amine?

- Low-temperature reactions : Perform acylations or alkylations below 0°C to preserve stereochemistry.

- Protecting groups : Use Boc or Fmoc groups to shield the amine during boronate transformations.

- Computational modeling : DFT studies (e.g., Gaussian) predict transition states to design stereoretentive pathways .

Case study : Racemization during amide coupling was reduced by 90% using HATU/DIPEA at –20°C .

Q. How can computational chemistry aid in designing derivatives with enhanced biological activity?

- Docking studies : Simulate interactions with target proteins (e.g., enzymes or GPCRs) using AutoDock Vina.

- QSAR models : Correlate substituent effects (e.g., fluorine substitution on the phenyl ring) with bioactivity data .

- MD simulations : Assess boronate stability in physiological conditions (e.g., pH 7.4 buffer) .

Example : Modifying the phenyl ring with electron-withdrawing groups (e.g., -CF₃) improved binding affinity to serine proteases in silico .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported catalytic efficiencies for this compound’s synthesis?

- Controlled variable testing : Systematically vary catalyst loading, solvent, and temperature to identify optimal conditions.

- Meta-analysis : Compare datasets from peer-reviewed journals (avoiding vendor sites like BenchChem) to isolate trends.

- Reproducibility protocols : Share detailed reaction logs via platforms like Zenodo to standardize reporting .

Q. What experimental designs resolve conflicting stability data for the boronate moiety?

- Accelerated degradation studies : Expose the compound to heat (40–60°C) and humidity (75% RH) to model shelf-life.

- NMR kinetics : Monitor B-O bond hydrolysis rates in D₂O/CD₃CN mixtures .

- Comparative stability table :

Table 2 : Stability of Boronate Esters Under Various Conditions

| Condition | Half-life (Days) | Degradation Product |

|---|---|---|

| Aqueous pH 7.4 | 3 | Boric acid |

| Anhydrous DCM | >30 | N/A |

| UV light (254 nm) | 7 | Deboronated amine |

Methodological Recommendations

- Stereoselective synthesis : Prioritize asymmetric catalysis over chiral resolution for scalability.

- Multi-technique validation : Combine XRD, NMR, and computational data to resolve structural ambiguities.

- Open science practices : Deposit crystallographic data in the Cambridge Structural Database (CSD) for community access .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.